molecular formula C12H20O3 B14250315 Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl CAS No. 358740-99-5

Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl

Cat. No.: B14250315
CAS No.: 358740-99-5
M. Wt: 212.28 g/mol
InChI Key: BAXHNBXONMEBNI-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is an organic compound characterized by the presence of a hydroperoxy functional group (-OOH) attached to a heptyl chain, which is further substituted with a 5-methyl-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl typically involves the oxidation of the corresponding alcohol or alkene precursor. One common method is the autoxidation process, where the precursor is exposed to molecular oxygen under controlled conditions. Catalysts such as cobalt or manganese salts can be used to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of solvents like acetic acid or acetone to enhance the solubility of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.

    Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is unique due to its specific structural features, including the heptyl chain and the 5-methyl-2-furanyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

CAS No.

358740-99-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(1-hydroperoxyheptyl)-5-methylfuran

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-12(15-13)11-9-8-10(2)14-11/h8-9,12-13H,3-7H2,1-2H3

InChI Key

BAXHNBXONMEBNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=C(O1)C)OO

Origin of Product

United States

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